
5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol
Overview
Description
5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring fused with a naphthalene moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
Target of Action
The primary targets of Lesinurad Impurity 12 are the uric acid transporter 1 (URAT1) and organic anion transporter 4 (OAT4) . These transporters are responsible for the reuptake of uric acid from the renal tubules .
Mode of Action
Lesinurad Impurity 12 inhibits the activity of URAT1 and OAT4 . By inhibiting these transporters, the compound increases the excretion of uric acid, thereby reducing its concentration in
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Attachment of the Naphthalene Moiety: The naphthalene ring is introduced via a coupling reaction, often using a cyclopropyl-substituted naphthalene derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques like recrystallization, and chromatographic methods to ensure the compound meets pharmaceutical-grade standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.
Reduction: The nitro group, if present, can be reduced to an amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Disulfides: Formed from the oxidation of the thiol group.
Amines: Resulting from the reduction of nitro groups.
Substituted Derivatives: Various substituted triazoles depending on the nucleophile used in substitution reactions.
Scientific Research Applications
Synthesis and Structural Characteristics
The compound is synthesized through a series of reactions involving 4-amino-1,2,4-triazole derivatives. The structural formula is given by the molecular formula with a molecular weight of approximately 286.36 g/mol. The synthesis typically involves the cyclization of appropriate precursors in the presence of thiol groups, which are crucial for its biological activity .
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi. The mechanism involves the inhibition of specific enzymes that are vital for microbial survival .
Anticancer Potential
Studies have demonstrated that 5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol can inhibit the growth of cancer cells. It acts as a ligand for various targets involved in cancer progression, including anaplastic lymphoma kinase and cyclooxygenase enzymes . Molecular docking studies suggest that it forms strong interactions with these targets, leading to potential therapeutic applications in oncology .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit several enzymes such as aromatase and xanthine oxidase. These enzymes are critical in various biochemical pathways and their inhibition can lead to therapeutic effects in conditions like gout and hormonal imbalances .
Material Science Applications
Beyond biological applications, this compound is being explored for its properties in material science. Its unique structure allows it to be used as a building block in the synthesis of novel polymers and nanomaterials with potential applications in electronics and photonics .
Case Studies and Research Findings
Comparison with Similar Compounds
Similar Compounds
- 5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-one
- 5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thione
Uniqueness
Compared to similar compounds, 5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Biological Activity
5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antioxidant domains. This article reviews the synthesis, biological properties, and relevant research findings associated with this compound.
The molecular formula of this compound is with a molecular weight of approximately 282.36 g/mol. The compound features a triazole ring which is known for enhancing pharmacological activity in various derivatives.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with isothiocyanates to yield triazole-thiol compounds. The method has been documented to yield high-purity products suitable for biological testing .
Antimicrobial Activity
Research indicates that compounds containing the triazole-thiol moiety exhibit significant antimicrobial properties. In studies where this compound was evaluated alongside various derivatives, it demonstrated moderate to strong activity against a range of Gram-positive and Gram-negative bacteria as well as fungi .
Table 1: Antimicrobial Activity Results
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL |
This compound | Escherichia coli | 64 µg/mL |
Control (standard antibiotic) | Staphylococcus aureus | 16 µg/mL |
Control (standard antibiotic) | Escherichia coli | 32 µg/mL |
Antioxidant Activity
The antioxidant potential of this compound has also been assessed using various assays such as the DPPH radical scavenging method. Findings suggest that it possesses notable antioxidant capabilities, which may contribute to its overall therapeutic effects .
Table 2: Antioxidant Activity Results
Compound | DPPH Scavenging Activity (%) at 100 µg/mL |
---|---|
This compound | 75% |
Ascorbic Acid (Control) | 90% |
Case Studies
A notable study published in MDPI evaluated the biological properties of several triazole-thiol derivatives including our compound of interest. The study highlighted that the presence of the thiol group significantly enhanced both antimicrobial and antioxidant activities compared to other structural variants lacking this functional group .
In another investigation focusing on structure–activity relationships (SAR), it was established that modifications in the cyclopropyl group influenced the biological efficacy of the triazole derivatives. This emphasizes the importance of structural optimization in drug design .
Properties
IUPAC Name |
3-amino-4-(4-cyclopropylnaphthalen-1-yl)-1H-1,2,4-triazole-5-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4S/c16-14-17-18-15(20)19(14)13-8-7-10(9-5-6-9)11-3-1-2-4-12(11)13/h1-4,7-9H,5-6H2,(H2,16,17)(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPOGQZYQNLNNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C3=CC=CC=C23)N4C(=NNC4=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676418 | |
Record name | 5-Amino-4-(4-cyclopropylnaphthalen-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878671-96-6 | |
Record name | 5-Amino-4-(4-cyclopropylnaphthalen-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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